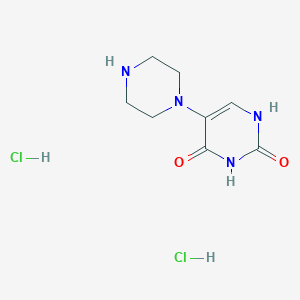
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride
Übersicht
Beschreibung
Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They show a wide range of biological and pharmaceutical activity . The piperazine structure is present in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Chemical Reactions Analysis
Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “5-(piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride” has a molecular weight of 261.15 .
Wissenschaftliche Forschungsanwendungen
The compound 5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride is a structurally unique piperazine derivative with potential applications in various scientific fields. Below is a comprehensive analysis of six unique applications of this compound, based on the information available up to my last update in 2021 and supplemented by recent web search results:
Medicinal Chemistry
- Application Summary : Piperazine derivatives are prevalent in medicinal chemistry due to their pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects . The specific compound may serve as a key component in drug discovery.
- Methods of Application : The methods involve C–H functionalization of the piperazine ring to create structurally diverse drugs. This process is crucial for tuning interactions with biological receptors and improving water solubility and bioavailability .
- Results Summary : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, indicating its significant impact on the development of new pharmaceuticals .
Anticancer Research
- Application Summary : Piperazine compounds have been synthesized and evaluated for their anticancer properties. The compound may be used to create functionalized oxazoles with potential anticancer activity .
- Methods of Application : Synthesis using starting materials like 2-aroylamino-3,3-dichloroacrylonitriles under efficient reaction conditions to produce target oxazole derivatives .
- Results Summary : Although no potent inhibitors of malignant cell growth were identified among the tested compounds, two distinct groups based on their activity profile were observed, with one showing pronounced anticancer activity against breast cancer and melanoma cell lines .
Synthesis of Chiral Piperazines
- Application Summary : Chiral piperazines are valuable in the synthesis of pharmaceuticals due to their enantioselective properties. The compound can be used to synthesize 2-substituted chiral piperazines .
- Methods of Application : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, employing aza-Michael addition .
Piperazine-Based Drug Development
- Application Summary : Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, and aripiprazole. The compound may be used to develop new drugs with similar structures .
Anticancer Oxazole Derivatives
- Application Summary : The compound is used to create functionalized oxazoles with potential anticancer activity .
- Methods of Application : Synthesis of 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles through various organic synthesis techniques .
- Results Summary : Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry for anticancer research .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-1H-pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c13-7-6(5-10-8(14)11-7)12-3-1-9-2-4-12;;/h5,9H,1-4H2,(H2,10,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQSFKGHPXXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC(=O)NC2=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)
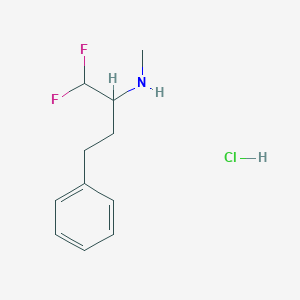
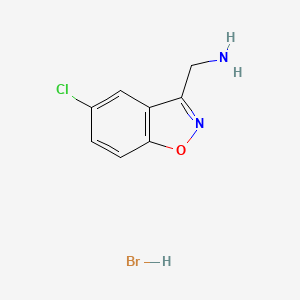
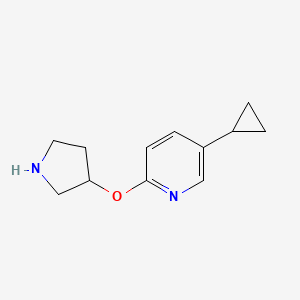
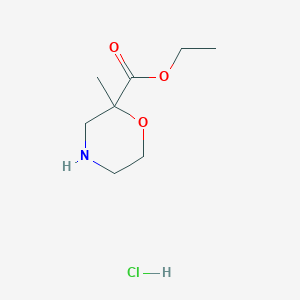
![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)
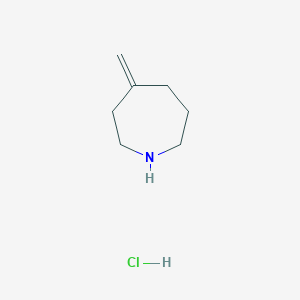
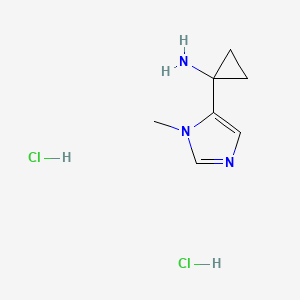
![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)
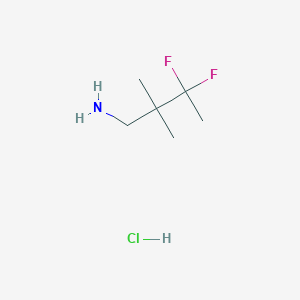
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)
![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)